Farnesoic acid
Overview
Description
Farnesoic acid is a sesquiterpenoid compound that plays a crucial role in the biosynthesis of juvenile hormones in insects. It is a methyl-branched, trienoic fatty acid consisting of dodeca-2,6,10-trienoic acid with three methyl substituents at the 3-, 7-, and 11-positions . This compound is involved in various biological processes, including growth, development, metamorphosis, diapause, and reproduction in insects .
Mechanism of Action
Target of Action
Farnesoic acid (FA) primarily targets the Candida albicans , a clinically important dimorphic fungus. It interacts with the Pho81 and Hot1 components of the phosphate starvation response signal transduction pathway . In crustaceans and insects, FA is involved in the juvenile hormone (JH) biosynthetic pathway, where it is converted to methyl farnesoate (MF) by the enzyme this compound O-methyltransferase (FAMeT) .
Mode of Action
FA acts as a quorum-sensing molecule in Candida albicans, preventing the yeast-to-mycelial conversion . It blocks mycelial development by inducing the expression of PHO81 via a previously unknown transcriptional activator of PHO81, CaHot1p . In crustaceans and insects, FA is methylated by FAMeT to produce MF, a critical step in the JH biosynthetic pathway .
Biochemical Pathways
FA is part of the mevalonate pathway (MVP), which is shared by most organisms and leads to the formation of farnesyl diphosphate (FPP), a precursor of JH . In Candida albicans, FA accumulation inhibits the yeast-to-mycelial morphologic transition . In crustaceans and insects, FA is a key intermediate in the JH biosynthetic pathway, being converted to MF by FAMeT .
Result of Action
In Candida albicans, the accumulation of FA prevents the yeast-to-mycelial conversion, thereby influencing the organism’s growth and virulence . In crustaceans and insects, the conversion of FA to MF by FAMeT is a crucial step in the production of JH, which regulates growth, development, metamorphosis, and reproduction .
Action Environment
The action of FA can be influenced by environmental factors. For instance, in Candida albicans, the yeast-to-mycelial morphologic transition, which FA inhibits, depends on the inoculum size of liquid cultures . In the context of crustaceans and insects, the role of FA in the JH biosynthetic pathway suggests that its action could be influenced by factors that affect hormone regulation, such as developmental stage and environmental cues .
Biochemical Analysis
Biochemical Properties
Farnesoic acid interacts with several enzymes and proteins. It is the substrate of this compound O-methyltransferase, which produces the crustacean reproductive hormone, methyl farnesoate (MF) . MF is responsible for enhancing reproductive maturation, maintaining juvenile morphology, and influencing male sex determination .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, in Candida albicans, this compound stimulates the expression of both inflammatory and regulatory cytokines in the murine RAW264.7 macrophage cell line . In another study, it was found that this compound triggers the release of neutrophil extracellular traps (NETs) in a process called netosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the methylation process where it is converted to MF by the enzyme this compound O-methyltransferase . This conversion is a key step in the biosynthesis of the crustacean reproductive hormone, MF .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in the silkworm Bombyx mori, the expression of the enzyme this compound O-methyltransferase, which converts this compound to MF, was found to be high at the early larval stage and low at the final instar .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a mouse model of systemic candidiasis, the administration of this compound led to enhanced mortality, particularly when mice were inoculated with a sublethal dose of Candida albicans .
Metabolic Pathways
This compound is involved in the juvenile hormone biosynthetic pathway in crustaceans. It is converted to MF by the enzyme this compound O-methyltransferase, a key step in the biosynthesis of MF .
Subcellular Localization
The enzyme that converts this compound to MF, this compound O-methyltransferase, has been localized in the neuro-secretory cells of the X-organ-sinus gland complex of the eyestalk in shrimp . This suggests that this compound may also be present in these cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Farnesoic acid can be synthesized through several synthetic routes. One common method involves the oxidation of farnesol, a naturally occurring sesquiterpene alcohol. The oxidation process typically uses reagents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through biotechnological methods involving microbial fermentation. Specific strains of microorganisms are engineered to convert farnesol or other related precursors into this compound. This method is advantageous due to its efficiency and sustainability compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Farnesoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce farnesal and farnesol derivatives.
Reduction: Reduction of this compound can yield farnesol.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles such as alkoxides or amines.
Major Products Formed
Oxidation: Farnesal, farnesol derivatives.
Reduction: Farnesol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Farnesoic acid has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of various sesquiterpenoid compounds.
Industry: This compound is used in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Farnesol: A sesquiterpene alcohol that can be oxidized to produce farnesoic acid.
Farnesal: An aldehyde derivative of farnesol.
Methyl farnesoate: A methyl ester derivative of this compound, acting as a juvenile hormone in crustaceans.
Uniqueness of this compound
This compound is unique due to its specific role in the biosynthesis of juvenile hormones in insects. Unlike farnesol and farnesal, which are primarily intermediates, this compound serves as a direct precursor to methyl farnesoate, a critical hormone in insect development . This unique function makes this compound an essential compound in the study of insect physiology and development.
Properties
IUPAC Name |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h7,9,11H,5-6,8,10H2,1-4H3,(H,16,17)/b13-9+,14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHFZYAELPOJIV-IJFRVEDASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC(=O)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C(=O)O)/C)/C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315326 | |
Record name | (E,E)-Farnesoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462-11-3, 7548-13-2 | |
Record name | (E,E)-Farnesoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E,E)-Farnesoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FARNESOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98SID9VM1V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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